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CAS No.: 55674-21-0

Cat. No.: B2721412

Get Quote

In the landscape of contemporary drug design, the pursuit of molecular scaffolds that offer a

blend of structural rigidity, metabolic stability, and novel chemical space is relentless. Among

the many motifs that have gained prominence, the 1-methylcyclopropyl carbonyl system stands

out as a particularly valuable building block. These compounds, characterized by a carbonyl

group directly attached to a cyclopropane ring bearing a methyl group at the quaternary

carbon, have transitioned from a niche chemical curiosity to a strategic element in the

medicinal chemist's toolkit.[1][2]

The inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, imbues these

molecules with unique electronic and steric properties.[1] This strain results in shorter, stronger

carbon-hydrogen bonds and enhanced p-character in the carbon-carbon bonds, which

significantly influences the molecule's reactivity and metabolic fate.[2] For researchers and

drug development professionals, understanding the synthesis, reactivity, and strategic

application of 1-methylcyclopropyl carbonyl compounds is crucial for leveraging their full

potential in creating safer and more effective therapeutics. This guide provides a

comprehensive overview of this important chemical class, grounded in established scientific

principles and field-proven insights.
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Core Synthetic Strategies: Forging the Strained
Ring
The construction of the 1-methylcyclopropyl carbonyl moiety relies on a foundation of well-

established cyclopropanation reactions, adapted for the specific substitution pattern. The

choice of synthetic route is often dictated by the nature of the desired carbonyl group (acid,

ester, ketone) and the availability of starting materials.

A prevalent strategy involves the cyclopropanation of a methacrylate derivative. For instance,

the synthesis of 1-methylcyclopropanecarboxylic acid, a key building block, can be achieved by

reacting methacrylic acid or its esters with a dihalocarbene source, followed by a

dehalogenation step.[3] This multi-step process offers a reliable and scalable method for

producing the core acid, which can then be converted to a variety of other carbonyl derivatives

like acid chlorides, amides, and esters.[4][5]

The general workflow for this approach is outlined below:
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Caption: General synthetic pathway to 1-methylcyclopropyl carbonyl compounds.

Another key intermediate, methyl 1-methylcyclopropyl ketone, can be synthesized through

various methods, including the acylation of a 1-methylcyclopropyl organometallic reagent or

through rearrangement reactions of other cyclic precursors.[6] Its reactivity has been explored

in reactions such as samarium diiodide-induced coupling.[7]

Reactivity and Chemical Properties: The Influence
of Ring Strain
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The carbonyl group's proximity to the strained three-membered ring is the defining feature of

these compounds, governing their chemical behavior. The sp2 character of the carbonyl carbon

and the high p-character of the cyclopropane C-C bonds lead to electronic communication that

can influence both the carbonyl reactivity and the stability of the ring.

A hallmark of cyclopropyl ketones is their susceptibility to ring-opening reactions under various

conditions, including reductive, oxidative, or acid/base-catalyzed pathways.[8][9] This reactivity

can be a synthetic advantage, allowing for the transformation of the cyclopropyl moiety into

more complex acyclic structures. However, in a drug development context, this inherent

reactivity must be carefully considered, as it could lead to unwanted metabolic bioactivation.

[10] For instance, CYP-mediated oxidation of a cyclopropyl group can sometimes lead to the

formation of reactive ring-opened intermediates capable of forming covalent adducts with

proteins.[10] The presence of the 1-methyl group can, in some cases, sterically hinder such

metabolic attacks and enhance stability compared to unsubstituted cyclopropyl groups.

Applications in Drug Discovery: A Multifaceted Tool
The incorporation of the 1-methylcyclopropyl carbonyl motif into drug candidates is a strategic

decision driven by several key advantages that address common challenges in drug design.

Bioisosterism and Conformational Rigidity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize a lead

compound's properties without drastically altering its interaction with the biological target.[11]

[12] The 1-methylcyclopropyl group is an excellent bioisostere for other common functionalities,

most notably the gem-dimethyl or tert-butyl groups. This substitution can maintain or improve

biological potency while favorably modulating physicochemical properties such as lipophilicity

and aqueous solubility.

Furthermore, the rigid nature of the cyclopropane ring acts as a conformational constraint,

locking flexible side chains into a specific orientation.[1] This pre-organization can reduce the

entropic penalty upon binding to a receptor, leading to enhanced potency and selectivity.[1][2]
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Caption: Bioisosteric replacement strategy using the 1-methylcyclopropyl group.

Enhancing Metabolic Stability
One of the most significant advantages of using a cyclopropyl group in drug design is the

potential for improved metabolic stability.[1][10] The carbon-hydrogen bonds on a cyclopropane

ring are shorter and stronger than those in typical aliphatic systems.[1][2] This higher C-H bond

dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome

P450 (CYP) enzymes, which is a primary pathway for drug clearance.[1][10] By replacing a

metabolically vulnerable group, such as an isopropyl or N-ethyl group, with a 1-

methylcyclopropyl moiety, drug developers can often block a key metabolic pathway, thereby

increasing the drug's half-life and oral bioavailability. The methyl group at the C1 position can

further enhance this effect by shielding the cyclopropyl ring.[10]

Summary of Advantages in Drug Design
The strategic use of the 1-methylcyclopropyl carbonyl motif offers a compelling set of benefits

for drug development professionals.
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Feature
Advantage in Drug
Development

Supporting Rationale

Bioisosterism

Serves as a replacement for

gem-dimethyl or tert-butyl

groups, potentially improving

potency and physicochemical

properties.[13]

Mimics the steric profile while

offering unique electronic

properties and conformational

rigidity.

Metabolic Stability

Blocks sites of oxidative

metabolism, leading to

increased drug half-life and

bioavailability.[1][10]

High C-H bond dissociation

energy makes the ring

resistant to CYP-mediated

hydrogen atom abstraction.[10]

Conformational Rigidity

Locks flexible molecules into a

bioactive conformation, which

can enhance binding affinity

and selectivity.[1]

Reduces the entropic penalty

of binding to a biological

target.[1]

Modulation of pKa

Can be used to fine-tune the

acidity or basicity of nearby

functional groups.[1]

The electron-withdrawing

nature of the strained ring

influences the electronic

environment of adjacent

atoms.

Novel Chemical Space

Provides access to unique

three-dimensional structures,

creating opportunities for new

intellectual property.[11]

Moves away from "flat"

aromatic structures towards

more sp3-rich scaffolds.

Detailed Experimental Protocols
To ensure the practical application of the concepts discussed, this section provides a

representative, detailed protocol for the synthesis of a key 1-methylcyclopropyl carbonyl

building block.

Protocol: Synthesis of 1-Methylcyclopropanecarboxylic
Acid
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This protocol is adapted from methodologies described in the patent literature and involves a

two-step sequence of cyclopropanation followed by dehalogenation and hydrolysis.[3][14]

Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, add methacrylic acid and an excess of chloroform

(serves as both reagent and solvent).

Phase-Transfer Catalysis: Add a suitable phase-transfer catalyst (e.g.,

benzyltriethylammonium chloride).

Base Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a concentrated aqueous

solution of sodium hydroxide via the dropping funnel, maintaining the temperature below 10

°C. The dichlorocarbene intermediate is generated in situ.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir vigorously for 12-24 hours.

Workup: Dilute the reaction mixture with water. Separate the aqueous layer and wash the

organic layer with water. Acidify the combined aqueous layers with concentrated hydrochloric

acid to a pH of ~1, which will precipitate the product.

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under

vacuum to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid.

Step 2: Reductive Dechlorination to 1-Methylcyclopropanecarboxylic Acid

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer

and under a nitrogen atmosphere, add anhydrous toluene and small pieces of sodium metal.

[14]

Sodium Dispersion: Heat the mixture with an oil bath until the sodium melts. Stir rapidly to

form a fine sodium sand dispersion, then allow it to cool.[14]

Substrate Addition: Add anhydrous tetrahydrofuran to the flask. Slowly add a solution of the

2,2-dichloro-1-methylcyclopropanecarboxylic acid from Step 1 dissolved in a mixture of
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ethanol and water.[14]

Reaction: Stir the reaction at room temperature for 1-2 hours after the addition is complete.

[14]

Quenching and Acidification: Carefully and slowly add concentrated hydrochloric acid to the

reaction mixture under stirring until the pH reaches ~1.[14]

Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g.,

dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter,

and remove the solvent under reduced pressure to yield the final product, 1-

methylcyclopropanecarboxylic acid.[14] The product can be further purified by distillation or

recrystallization if necessary.

Conclusion and Future Outlook
1-Methylcyclopropyl carbonyl compounds represent a powerful and versatile class of building

blocks for modern drug discovery. Their unique combination of conformational rigidity,

metabolic stability, and capacity for bioisosteric replacement allows medicinal chemists to

address multiple challenges simultaneously, from enhancing potency to improving

pharmacokinetic profiles.[2][15] As synthetic methodologies for their preparation become more

refined and accessible, the strategic incorporation of this strained scaffold is expected to grow,

leading to the development of novel therapeutics with superior properties. The continued

exploration of the reactivity and biological implications of these compounds will undoubtedly

unlock new opportunities for innovation in the pharmaceutical sciences.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Check Availability & Pricing
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